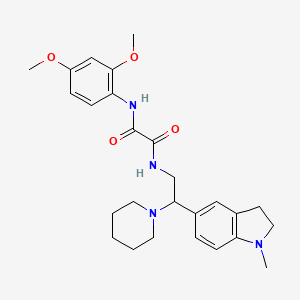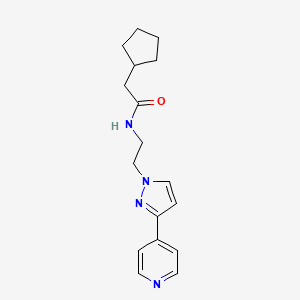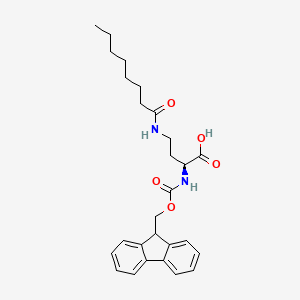
5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both imidazole and pyrrole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyrrole moieties in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of an imidazole derivative with a pyrrole-2-carbaldehyde precursor. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with a halogenated pyrrole-2-carbaldehyde. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through crystallization or chromatographic techniques to ensure high purity suitable for industrial applications.
化学反应分析
Types of Reactions
5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, where electrophiles such as alkyl halides can replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-methanol.
Substitution: Various alkylated imidazole derivatives.
科学研究应用
5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole ring can coordinate with metal ions in enzymes, disrupting their normal function. The pyrrole ring can participate in π-π interactions with aromatic amino acids in proteins, further stabilizing the binding.
相似化合物的比较
Similar Compounds
5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
1-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the imidazole ring attached at a different position.
Uniqueness
5-(1H-Imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both an aldehyde group and two different heterocyclic rings. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
5-(imidazol-1-ylmethyl)-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-6-9-2-1-8(11-9)5-12-4-3-10-7-12/h1-4,6-7,11H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYMQLUDNFTXSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC2=CC=C(N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-chlorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2383293.png)
![N-(4-fluorobenzyl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2383294.png)



![N-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2383299.png)

![N-(butan-2-yl)-2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2383301.png)
![1-(4-Fluorophenyl)-3-{[4-(morpholin-4-yl)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2383303.png)
![N-(2-(benzo[c][1,2,5]thiadiazol-4-ylamino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2383306.png)
![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2383309.png)

![2-({1-[(Oxolan-3-yl)methyl]piperidin-4-yl}methyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2383315.png)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2383316.png)
